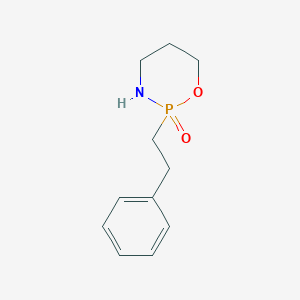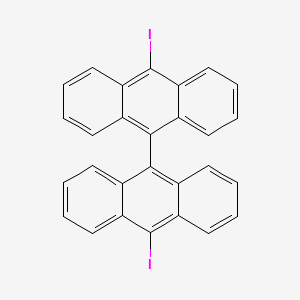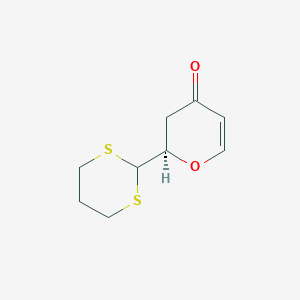![molecular formula C18H16Cl4O2 B14244503 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid CAS No. 405112-20-1](/img/structure/B14244503.png)
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid is an organochlorine compound known for its use in various industrial and agricultural applications. This compound is structurally related to other well-known organochlorines such as DDT and dicofol . It is characterized by the presence of multiple chlorine atoms, which contribute to its stability and persistence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including Friedel-Crafts alkylation, to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce less chlorinated compounds .
Aplicaciones Científicas De Investigación
4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have investigated its effects on various biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other agrochemicals
Mecanismo De Acción
The mechanism of action of 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its pesticidal or therapeutic effects. The exact pathways and targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Known for its use as an insecticide, DDT shares structural similarities with 4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid but differs in its specific applications and environmental impact.
Uniqueness
This compound is unique in its specific combination of functional groups, which confer distinct chemical properties and applications. Its stability and persistence make it particularly useful in certain industrial and agricultural contexts .
Propiedades
Número CAS |
405112-20-1 |
|---|---|
Fórmula molecular |
C18H16Cl4O2 |
Peso molecular |
406.1 g/mol |
Nombre IUPAC |
4-[4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C18H16Cl4O2/c19-15-10-8-14(9-11-15)17(18(20,21)22)13-6-4-12(5-7-13)2-1-3-16(23)24/h4-11,17H,1-3H2,(H,23,24) |
Clave InChI |
CGPWJMINZNLPIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC(=O)O)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


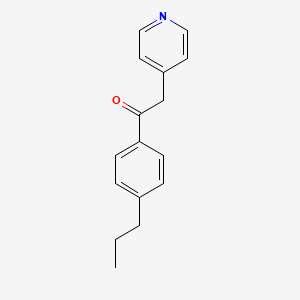
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

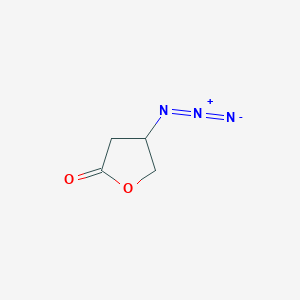

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
